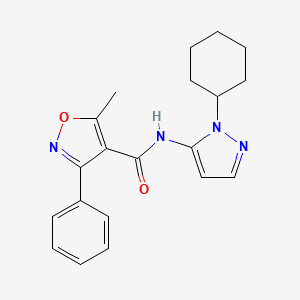![molecular formula C11H21NO3 B6619665 tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate, trans CAS No. 1807941-92-9](/img/structure/B6619665.png)
tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate, trans is a chemical compound with a unique structure that includes a tert-butyl group, a methoxy group, and a cyclopentyl ring
Preparation Methods
The synthesis of tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate, trans typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative. One common method includes the use of tert-butyl carbamate and (1R,2R)-2-methoxycyclopentyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate, trans undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
tert-Butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate, trans has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate, trans involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate, trans include:
tert-butyl N-[(1R,2R)-2-aminocyclobutyl]carbamate: This compound has a similar structure but with an amino group instead of a methoxy group, leading to different reactivity and applications.
tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate: This compound contains a hydroxy group, which makes it more reactive in certain chemical reactions compared to the methoxy derivative.
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-8-6-5-7-9(8)14-4/h8-9H,5-7H2,1-4H3,(H,12,13)/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWZFGGEWSOVHW-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(diethylamino)ethyl]-5-{[(3Z)-5-[(1E)-2-(4-fluorobenzenesulfonyl)ethenyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B6619587.png)
![(1S,6R)-7,7-dimethylbicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B6619595.png)
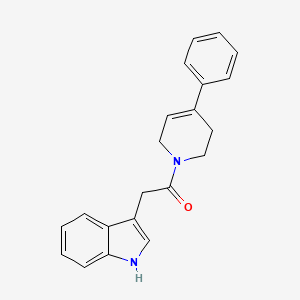

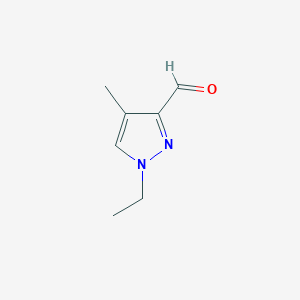
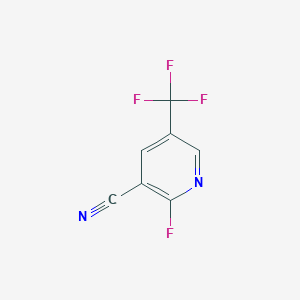
amino}butanoic acid](/img/structure/B6619647.png)
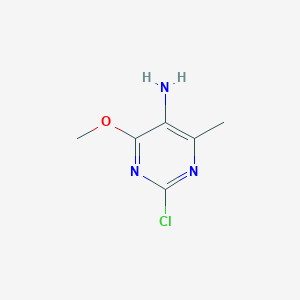
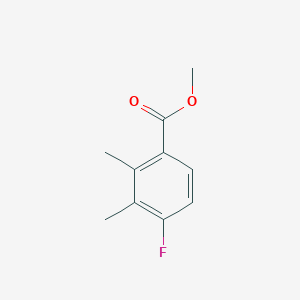
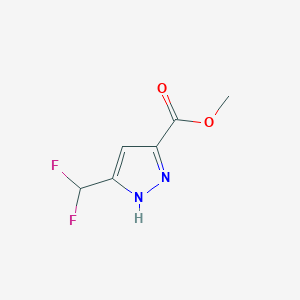
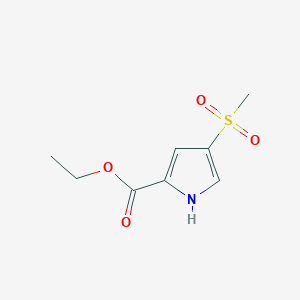
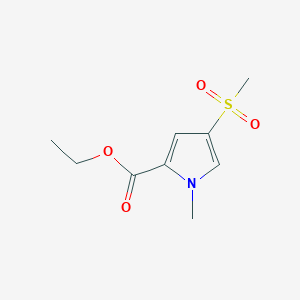
![N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[(4-methoxyphenyl)amino]propanamide](/img/structure/B6619686.png)
